

Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 3,4-bis(2-methoxyethoxy)benzoate</i>
Cat. No.:	B068725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of various cancers.^{[1][2]} This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significance in pharmaceutical manufacturing.

Chemical and Physical Properties

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a benzoate ester characterized by the presence of two methoxyethoxy side chains. These structural features influence its solubility and reactivity, making it a suitable precursor for multi-step organic syntheses.

Table 1: Chemical and Physical Properties of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Property	Value	Source
IUPAC Name	ethyl 3,4-bis(2-methoxyethoxy)benzoate	[3]
Synonyms	3,4-Bis(2-methoxyethoxy)benzoic acid ethyl ester	[3]
CAS Number	183322-16-9	[3]
Molecular Formula	C15H22O6	[3]
Molecular Weight	298.33 g/mol	[3]
Melting Point	55-58 °C	
Boiling Point	401.7±45.0 °C (Predicted)	
Density	1.102 g/cm³	
Appearance	White to off-white solid	
Solubility	Insoluble in water.	

Experimental Protocols

The synthesis of **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** is a crucial step in the production of Erlotinib.[\[1\]](#) Below are detailed methodologies for its preparation.

Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate from Ethyl 3,4-dihydroxybenzoate

This protocol describes the O-alkylation of Ethyl 3,4-dihydroxybenzoate.

Materials:

- Ethyl 3,4-dihydroxybenzoate
- 1-Bromo-2-methoxyethane

- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)

Procedure:[4]

- A mixture of Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated and stirred at 100 °C for 1 hour.
- The reaction mixture is then cooled to 50 °C.
- 1-Bromo-2-methoxyethane (1 mL) is added, and the mixture is heated at 80 °C for 2 hours.
- After cooling to room temperature, the resulting mixture is filtered, and the solid is washed with ethyl acetate (10 mL).
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid.

Synthesis from 3,4-dihydroxybenzoic Acid

This alternative two-step protocol starts with the free acid.

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic Acid[2]

- A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 ml) is stirred for 1 hour at 100 °C.
- The reaction mixture is then subjected to basic hydrolysis in the same batch to afford 3,4-bis(2-methoxyethoxy)benzoic acid.

Step 2: Esterification to Ethyl 3,4-bis(2-methoxyethoxy)benzoate[2]

- To 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), add sulfuric acid (3 ml).

- The mixture is stirred under a nitrogen atmosphere at reflux for 24 hours.
- The solvent is removed in vacuo, and the residue is extracted with ethyl acetate.
- The organic phase is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the final product.

Role in Erlotinib Synthesis

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a pivotal intermediate in the multi-step synthesis of Erlotinib. The subsequent steps in a typical synthesis involve nitration of the benzene ring, reduction of the nitro group to an amine, and then a series of reactions to construct the quinazoline core of the Erlotinib molecule.^[5]

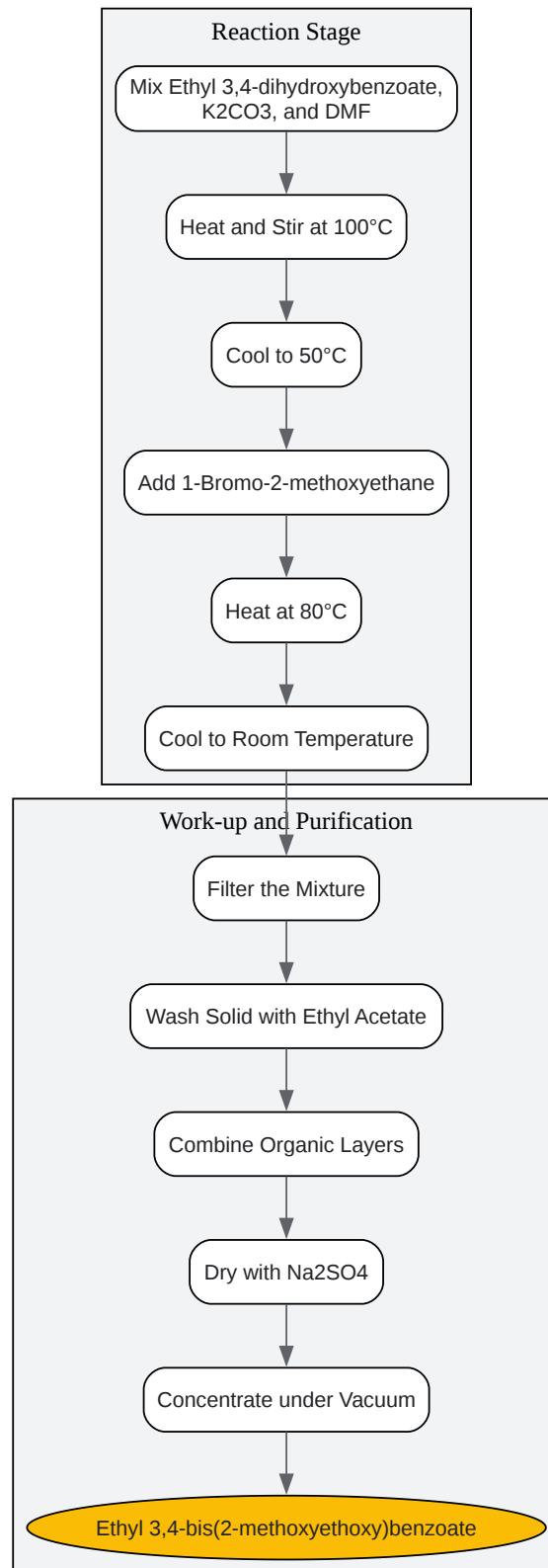

Biological Activity

There is currently no documented direct biological activity for **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** itself. Its significance in the pharmaceutical field is exclusively as a precursor in the synthesis of biologically active molecules like Erlotinib. Its starting material, ethyl 3,4-dihydroxybenzoate, has been investigated for various biological activities, including as a prolyl hydroxylase inhibitor.^[6]

Visualizations

Logical Relationship in Erlotinib Synthesis

The following diagram illustrates the position of **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** within the broader synthesis pathway of Erlotinib.



[Click to download full resolution via product page](#)

Caption: Role of **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** in Erlotinib Synthesis.

Experimental Workflow for Synthesis

This diagram outlines the key stages in the synthesis of **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** from ethyl 3,4-dihydroxybenzoate.

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for **Ethyl 3,4-bis(2-methoxyethoxy)benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3,4-bis(2-methoxyethoxy)benzoate | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068725#ethyl-3-4-bis-2-methoxyethoxy-benzoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com